

Use of "2-Amino-2-(pyridin-2-YL)acetic acid" in asymmetric catalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-2-(pyridin-2-YL)acetic acid

Cat. No.: B1276758

[Get Quote](#)

Application Notes and Protocols for Asymmetric Catalysis

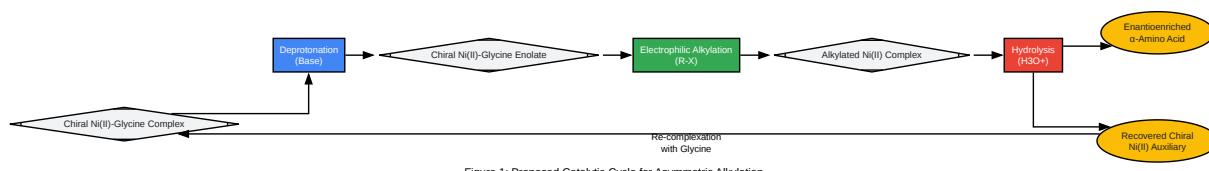
Topic: Use of "2-Amino-2-(pyridin-2-YL)acetic acid" in Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While "2-Amino-2-(pyridin-2-YL)acetic acid" is not extensively documented as a direct catalyst, its structure as a chiral α -amino acid makes it an excellent candidate for derivatization into a chiral ligand for asymmetric transition-metal catalysis. This document outlines a representative application of a Schiff base derivative of (S)-**2-Amino-2-(pyridin-2-YL)acetic acid** as a chiral auxiliary in the nickel(II)-catalyzed asymmetric synthesis of non-proteinogenic α -amino acids. This method is based on the well-established Belokon's approach for the asymmetric alkylation of a glycine Schiff base nickel(II) complex.^{[1][2]}

The core principle involves the formation of a square-planar nickel(II) complex incorporating a chiral Schiff base ligand derived from (S)-**2-Amino-2-(pyridin-2-YL)acetic acid** and 2-benzoylpyridine. This complex serves as a chiral template to control the stereochemistry of the alkylation of a coordinated glycine molecule. Subsequent hydrolysis of the alkylated complex


yields the desired enantiomerically enriched α -amino acid, and the chiral auxiliary can potentially be recovered and reused.[1]

Application 1: Asymmetric Synthesis of α -Alkyl Amino Acids via Alkylation of a Chiral Nickel(II) Complex

This protocol describes the use of a chiral nickel(II) complex, derived from (S)-2-Amino-2-(pyridin-2-YL)acetic acid, to synthesize various enantiomerically enriched α -alkyl amino acids through the asymmetric alkylation of a glycine enolate equivalent.

Catalytic Cycle and Reaction Mechanism

The proposed catalytic cycle involves the formation of a chiral nickel(II) complex which, upon deprotonation, generates a nucleophilic glycine enolate. This enolate then reacts with an alkyl halide. The stereochemical outcome of the alkylation is directed by the chiral ligand.

[Click to download full resolution via product page](#)

Caption: Figure 1: Proposed Catalytic Cycle for Asymmetric Alkylation.

Quantitative Data Summary

The following table summarizes representative yields and enantioselectivities for the asymmetric synthesis of various α -amino acids using a chiral nickel(II) Schiff base complex derived from a proline auxiliary, which is expected to be analogous to the performance of a pyridinyl amino acid-derived ligand.[1][3][4]

Entry	Alkyl Halide (R-X)	Product (α -Amino Acid)	Yield (%)	Diastereomeric Ratio (d.r.)	Enantiomeric Excess (ee, %)
1	Benzyl bromide	Phenylalanine	85	>95:5	>98
2	Allyl bromide	Allylglycine	90	>95:5	>98
3	Ethyl iodide	α -Aminobutyric acid	78	>95:5	>97
4	Isopropyl iodide	Valine	65	>90:10	>95
5	Propargyl bromide	Propargylglycine	88	>95:5	>98

Experimental Protocols

Protocol 1: Synthesis of the Chiral Schiff Base Ligand

This protocol details the synthesis of the chiral Schiff base ligand from **(S)-2-Amino-2-(pyridin-2-YL)acetic acid** and 2-benzoylpyridine.

Materials:

- **(S)-2-Amino-2-(pyridin-2-YL)acetic acid**
- 2-Benzoylpyridine
- Methanol (anhydrous)
- Triethylamine
- Molecular sieves (4 Å)

Procedure:

- To a solution of **(S)-2-Amino-2-(pyridin-2-YL)acetic acid** (1.0 eq) in anhydrous methanol, add triethylamine (1.1 eq).
- Add 2-benzoylpyridine (1.0 eq) to the solution.
- Add activated 4 Å molecular sieves.
- Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the molecular sieves.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the chiral Schiff base ligand.

Protocol 2: Formation of the Chiral Nickel(II)-Glycine Complex

This protocol describes the in-situ formation of the active chiral nickel(II)-glycine complex.

Materials:

- Chiral Schiff base ligand (from Protocol 1)
- Nickel(II) nitrate hexahydrate
- Glycine
- Potassium hydroxide
- Methanol

Procedure:

- Dissolve the chiral Schiff base ligand (1.0 eq) and glycine (1.0 eq) in methanol.
- Add a solution of nickel(II) nitrate hexahydrate (1.0 eq) in methanol to the mixture.
- Slowly add a solution of potassium hydroxide (2.0 eq) in methanol.
- Stir the resulting deep red solution at 60 °C for 1 hour.
- The chiral nickel(II)-glycine complex is formed in situ and can be used directly for the alkylation step.

Protocol 3: Asymmetric Alkylation

This protocol details the asymmetric alkylation of the chiral nickel(II)-glycine complex.

Materials:

- Chiral nickel(II)-glycine complex solution (from Protocol 2)
- Alkyl halide (e.g., benzyl bromide, 1.2 eq)
- Potassium hydroxide (powdered, 2.0 eq)
- N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

- Cool the methanolic solution of the chiral nickel(II)-glycine complex to 0 °C.
- Add powdered potassium hydroxide.
- Add the alkyl halide dropwise over 10 minutes.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction with water and extract the product with dichloromethane.

- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting diastereomeric mixture of the alkylated complex can be purified by column chromatography.

Protocol 4: Decomplexation and Isolation of the α -Amino Acid

This protocol describes the hydrolysis of the alkylated nickel(II) complex to release the enantiomerically enriched α -amino acid.

Materials:

- Alkylated nickel(II) complex (from Protocol 3)
- Hydrochloric acid (2 M)
- Diethyl ether
- Dowex 50WX8 ion-exchange resin

Procedure:

- Suspend the purified alkylated nickel(II) complex in 2 M hydrochloric acid.
- Stir the mixture vigorously at room temperature for 4 hours.
- Extract the aqueous layer with diethyl ether to remove the chiral auxiliary.
- Adjust the pH of the aqueous layer to 7 with a suitable base (e.g., 2 M NaOH).
- Purify the crude amino acid by ion-exchange chromatography using Dowex 50WX8 resin.
- Elute the amino acid with an aqueous ammonia solution.
- Lyophilize the eluate to obtain the pure, enantiomerically enriched α -amino acid.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the asymmetric synthesis of α -amino acids using the chiral nickel(II) complex.

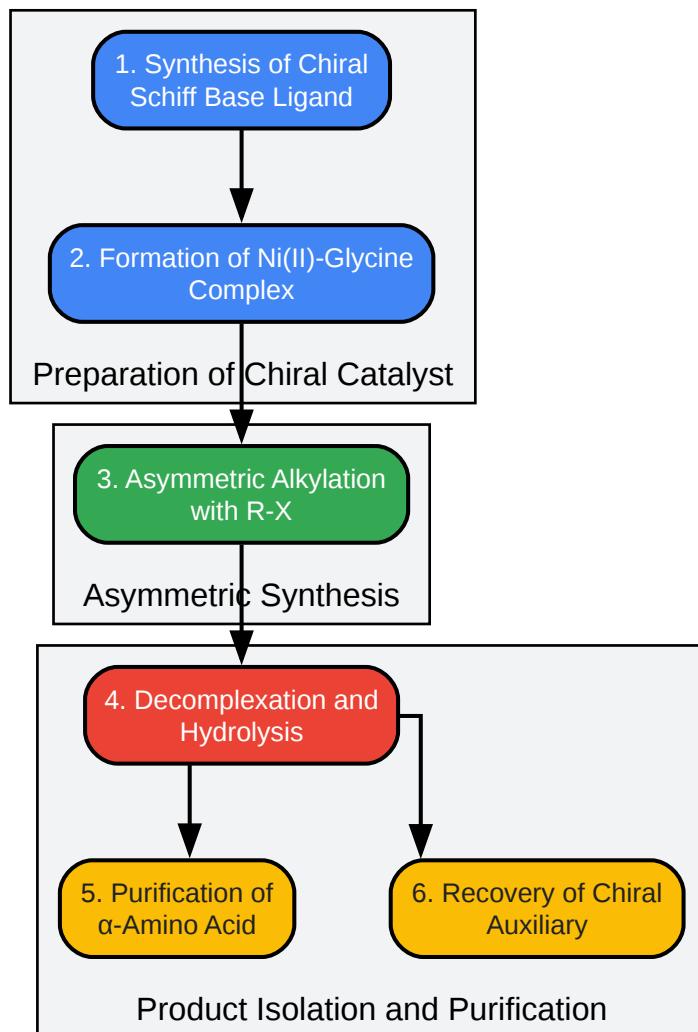


Figure 2: Workflow for Asymmetric Amino Acid Synthesis

[Click to download full resolution via product page](#)

Caption: Figure 2: Workflow for Asymmetric Amino Acid Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of α -amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Use of "2-Amino-2-(pyridin-2-YL)acetic acid" in asymmetric catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276758#use-of-2-amino-2-pyridin-2-yl-acetic-acid-in-asymmetric-catalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com